2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Description

Structural Characterization and Nomenclature

Molecular Formula and Systematic IUPAC Nomenclature

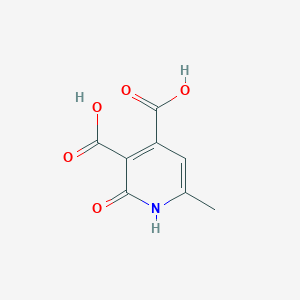

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₇NO₅ , corresponding to a pyridine ring substituted with hydroxyl, methyl, and two carboxylic acid groups. Its systematic IUPAC name reflects the substituents' positions:

- 2-hydroxy : Hydroxyl group at position 2.

- 6-methyl : Methyl group at position 6.

- 3,4-dicarboxylic acid : Carboxylic acid groups at positions 3 and 4.

Alternative nomenclature includes 6-methyl-2-oxo-1H-pyridine-3,4-dicarboxylic acid , where the keto-enol tautomerism is implied.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| CAS Number | 2860-55-1 |

| Synonyms | 6-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylic acid |

Tautomeric Forms and Resonance Structures

The compound exhibits keto-enol tautomerism due to the hydroxyl group’s proximity to the pyridine ring. Two primary tautomers exist:

- Keto form : The hydroxyl group is deprotonated, forming a carbonyl group (C=O) at position 2.

- Enol form : The hydroxyl group remains protonated, maintaining a C-O-H structure.

Resonance stabilization in the keto form arises from conjugation between the carbonyl and the pyridine ring’s aromatic system. The Bird index (a measure of aromaticity) for the pyridine ring may vary slightly between tautomers, influencing stability.

Key Observations

- Solid-state behavior : Crystallization studies of related hydroxypyridine-carboxylic acids reveal predominant keto forms in anhydrous conditions, while enol forms may stabilize in hydrates.

- Tautomer interconversion : Proton transfer between oxygen atoms occurs intramolecularly, facilitated by hydrogen bonding.

Isomerism in Pyridinedicarboxylic Acid Derivatives

Pyridinedicarboxylic acids exist as positional isomers, differing in substituent locations on the pyridine ring. Below is a comparison of key derivatives:

| Isomer | Substituent Positions | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,3-Pyridinedicarboxylic acid (Quinolinic acid) | 2,3 | 89-00-9 | 167.12 |

| 2,4-Pyridinedicarboxylic acid (Lutidinic acid) | 2,4 | 499-80-9 | 167.12 |

| 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid) | 2,5 | 100-26-5 | 167.12 |

| 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid) | 3,4 | 490-11-9 | 167.12 |

| This compound | 2 (OH), 3,4 (COOH), 6 (CH₃) | 2860-55-1 | 197.14 |

Structural distinctions :

- This compound introduces steric and electronic effects from the methyl group at position 6 and hydroxyl at position 2, altering reactivity compared to unsubstituted 3,4-pyridinedicarboxylic acids.

- Steric hindrance : The methyl group at position 6 may restrict rotation of substituents, influencing molecular packing in crystals.

Comparative Analysis with Related Heterocyclic Dicarboxylic Acids

The compound’s structural and electronic properties differ from other heterocyclic dicarboxylic acids:

| Compound | Heterocycle | Functional Groups | Key Features |

|---|---|---|---|

| This compound | Pyridine | OH (C2), CH₃ (C6), COOH (C3, C4) | Keto-enol tautomerism, methyl steric effects |

| Pyridine-2,5-dicarboxylate | Pyridine | COO⁻ (C2, C5) | Conjugate base, no hydroxyl group |

| Dipicolinic acid | Pyridine | COOH (C2, C6) | Chelating agent for metal ions |

| Salicylic acid | Benzoic acid | OH (C2), COOH (C1) | Ortho-substituted, no heterocycle |

Electronic effects :

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-2-4(7(11)12)5(8(13)14)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDIWFNIJGTANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298904 | |

| Record name | 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2860-55-1 | |

| Record name | 2860-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Substituted Quinolines

A patented method describes the oxidation of 8-substituted quinolines to yield pyridine-2,3-dicarboxylic acids, which can be adapted for hydroxylated and methylated derivatives like 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid. The process involves:

- Starting with a substituted quinoline (e.g., 3-methyl-8-hydroxyquinoline hydrochloride)

- Oxidation using hydrogen peroxide in an alkaline aqueous medium (potassium hydroxide)

- Controlled temperature (75–95 °C) during peroxide addition and reaction

- Acidification of the reaction mixture to precipitate the dicarboxylic acid product

- Isolation by filtration and drying

Key Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting material | 3-methyl-8-hydroxyquinoline hydrochloride |

| Oxidant | Hydrogen peroxide (30% w/w) |

| Base | Aqueous potassium hydroxide (26.4%) |

| Temperature | 75–95 °C |

| Reaction time | 2–3 hours |

| Product isolation | Acidification to pH ~1.6–1.8, filtration |

| Product purity | ~96% purity achieved |

| Yield | High yield (e.g., 14.6 g from 20 g starting material) |

This method allows continuous processing by simultaneous addition of reactants and is scalable for industrial applications.

Diels-Alder Cycloaddition and Aromatization Route

An alternative synthetic approach involves the Kondrat’eva method , which combines a Diels-Alder reaction between an oxazole diene and a dienophile (often derivatives of maleic or fumaric acids), followed by aromatization to form the hydroxypyridine ring system.

- The Diels-Alder reaction forms bicyclic intermediates (endo and exo isomers) that can be separated and characterized.

- Subsequent steps include hydrolysis and oxidation to yield the target diacid.

- This approach is noted for its stereochemical control but has drawbacks such as the cost of unsaturated succinic acid derivatives and the need for excess hydride reagents for reduction.

- Formation of well-defined intermediates

- Potential for structural modifications at various stages

- Costly starting materials

- Generation of large inorganic salt waste from hydride reductions

This method is more suited for research-scale synthesis rather than industrial production.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Purity |

|---|---|---|---|---|---|

| Oxidation of substituted quinolines | 3-methyl-8-hydroxyquinoline hydrochloride | H2O2, KOH, 75–95 °C, acidification | High yield, scalable, continuous process | Requires careful temperature control | ~96% purity, high yield |

| Diels-Alder cycloaddition + aromatization | Oxazole diene + maleic/fumaric acid derivatives | Diels-Alder reaction, hydrolysis, oxidation | Stereochemical control, defined intermediates | Costly reagents, waste generation | Moderate, research scale |

| Silane reduction (derivative synthesis) | Diethyl esters of the acid | Diethoxymethylsilane, TBAF | Useful for vitamin B6 synthesis | Not direct acid preparation | 38–54% yield, 76% purity |

Analytical Techniques for Product Confirmation

To confirm the structure and purity of this compound, the following analytical methods are recommended:

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98% desirable)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify substitution pattern and confirm hydroxyl and carboxyl groups

- Fourier Transform Infrared Spectroscopy (FTIR): Identification of functional groups, e.g., O-H stretch (2500–3000 cm⁻¹), carboxyl C=O stretch (~1700 cm⁻¹)

- Mass Spectrometry (MS): Molecular weight confirmation (C8H7NO5, 197.14 g/mol)

- Elemental Analysis: To verify composition

Research Findings and Notes

- The oxidation method from quinoline derivatives is the most practical and industrially relevant preparation route.

- Reaction parameters such as temperature, pH, and oxidant addition rate critically influence yield and purity.

- The Diels-Alder approach, while elegant, is less practical due to reagent cost and waste.

- Silane reduction techniques underscore the compound’s role as a precursor rather than a direct synthetic target.

- Purification by acidification and crystallization is effective in isolating the pure acid.

- The compound’s dual carboxylic acid groups confer high reactivity, enabling further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2 position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Coordination Chemistry

Chelating Agent

One of the prominent applications of 2-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is as a chelating agent in metal ion coordination chemistry. Its structure allows it to form stable complexes with various metal ions, which can be useful in catalysis and environmental remediation processes. The ability to stabilize metal ions through chelation enhances the efficiency of catalysts in organic reactions and can aid in the removal of heavy metals from contaminated water sources .

Table 1: Metal Ion Complexes Formed with this compound

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 5.8 | Catalysis |

| Ni(II) | 6.1 | Environmental remediation |

| Zn(II) | 4.9 | Nutrient delivery in agriculture |

Biotechnology

Bioconversion Processes

Research indicates that derivatives of this compound can be utilized in bioconversion processes involving microbial systems. For instance, specific strains of Burkholderia have shown the capability to metabolize pyridine derivatives, including those related to this compound. This metabolic activity can be harnessed for the production of valuable biochemical compounds and for bioremediation efforts .

Biosensors and Biofuel Cells

The compound has also been explored for its potential in biosensor technologies and biofuel cells. Its ability to facilitate electron transfer between enzymes and electrode surfaces makes it an attractive candidate for enhancing the efficiency of glucose biofuel cells. Studies have demonstrated that incorporating this acid into the design of biosensors can improve their sensitivity and operational stability .

Material Science

Polyoxometalate Hybrid Materials

In material science, this compound has been used to synthesize novel inorganic-organic hybrid materials based on polyoxometalates (POMs). These materials exhibit unique redox properties that are valuable for applications in catalysis and energy storage systems. The integration of this compound into hybrid materials enhances their electronic properties and stability under operational conditions .

Case Study 1: Metal Ion Chelation

A study conducted on the chelation properties of this compound demonstrated its effectiveness in stabilizing Cu(II) ions for catalytic reactions involving oxidation processes. The results showed a significant increase in reaction rates when this compound was used as a ligand compared to traditional ligands.

Case Study 2: Bioconversion Using Burkholderia

In an experiment aimed at optimizing bioconversion pathways, Burkholderia sp. was used to metabolize derivatives of the compound under controlled conditions. The findings revealed a conversion efficiency exceeding 90% within six hours, highlighting its potential utility in biotechnological applications for producing fine chemicals .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Pyridinedicarboxylic Acid Derivatives

Key Observations

Heterocyclic Dicarboxylic Acids Beyond Pyridine

Key Observations

- Ring Saturation : Saturated rings (e.g., pyrrolidine) offer conformational flexibility, unlike aromatic pyridine, which restricts motion and enhances π-π interactions .

- Electronic Properties : Thiazolidine’s sulfur atom introduces lone-pair electrons, enabling distinct coordination behavior compared to pyridine-based compounds .

Physicochemical and Thermal Properties

- Thermal Stability : The target compound’s thermal behavior is influenced by electron-withdrawing (-COOH) and donating (-CH₃) groups. Similar pyridinedicarboxylates exhibit decomposition temperatures >250°C, as seen in azomethines analyzed via TGA .

- Solubility : Esterification (e.g., dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate) improves organic solubility compared to the free acid .

Challenges and Discrepancies in Literature

- The CAS registry (2860-55-1) and modern sources confirm the 2-hydroxy-6-methyl structure.

- Application Gaps : While MOF and optoelectronic applications are theorized, experimental data on the target compound’s performance in these roles remain sparse.

Biological Activity

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 2-Hydroxy-6-methylisonicotinic acid) is a pyridine derivative characterized by its hydroxyl and carboxylic acid functional groups. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biomolecules. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₇N₁O₃

- Molecular Weight : 153.14 g/mol

- Structure : The compound features a pyridine ring with hydroxyl and carboxyl substituents, contributing to its acidity and potential reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of hydroxyl groups allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems.

Chelating Agent Potential

The carboxylic acid groups in this compound suggest its potential as a chelating agent, capable of binding metal ions. This property is valuable in environmental applications, such as the removal of metal contaminants from water. However, specific studies on its chelating effectiveness remain limited.

Antimicrobial Activity

Preliminary studies have shown that pyridine derivatives can exhibit antibacterial and antifungal properties. While direct research on this compound's antimicrobial effects is sparse, related compounds have demonstrated efficacy against various pathogens .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | Hydroxyl and carboxyl groups on different positions | Different positioning affects reactivity |

| 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | Similar structure with varied substitution | Exhibits different biological activities |

| 2-Hydroxy-pyridine-4-carboxylic acid | Contains fewer carboxylic groups | Less acidic compared to target compound |

This table illustrates the diversity within the pyridine family and highlights how structural variations can influence biological activity.

Study on Antimicrobial Activity

In a study examining various pyridine derivatives for their antimicrobial properties, it was found that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged widely depending on the specific structure and substituents present .

Bioconversion Studies

Research involving Burkholderia sp. MAK1 demonstrated the metabolic pathways for hydroxylated pyridines. Although direct transformation of this compound was not reported, similar substrates were effectively metabolized, suggesting potential pathways for bioconversion that could be explored for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-hydroxy-6-methylpyridine-3,4-dicarboxylic acid, and how can purity be optimized?

- Methodology : Synthesis often involves cyclization or derivatization of pyridine precursors. For example, pyridine-3,4-dicarboxylic acids are prone to forming cyclic anhydrides under mild conditions, which can be hydrolyzed to regenerate the dicarboxylic acid . To optimize purity, use high-purity starting materials (e.g., Sigma-Aldrich or BLD-pharm-sourced reagents) and avoid prolonged heating to minimize decarboxylation . Post-synthesis purification via recrystallization in ethanol or methanol is recommended, with monitoring by HPLC or NMR to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as pyridine derivatives may cause respiratory irritation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of according to hazardous waste regulations .

- Storage : Store in airtight containers in cool, dry conditions to prevent degradation .

Q. How does the compound's stability vary under alkaline conditions, and what experimental precautions are needed?

- Methodology : Pyridine dicarboxylates are sensitive to strong bases. For alkaline stability studies, dissolve the compound in deuterated solvents (e.g., D₂O/MeOD) and monitor degradation via <sup>1</sup>H-NMR over time. Evidence suggests that aryl-linked dicarboxylic acids may undergo decarboxylation or hydroxyl group deprotonation at pH > 10, requiring buffered conditions for controlled experiments .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

- Methodology :

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-HRMS) to confirm molecular weight and fragmentation patterns, especially for decarboxylated byproducts .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) by growing single crystals in ethanol/water mixtures .

- FT-IR Spectroscopy : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups to distinguish protonation states .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on carboxylate and hydroxyl groups as potential coordination sites .

- Molecular Dynamics (MD) : Simulate interactions with metal ions (e.g., Fe³⁺ or Cu²⁺) in aqueous solutions to predict chelation behavior .

- Docking Studies : Model binding to enzymes (e.g., dehydrogenases) to explore pharmacological activity .

Q. What strategies address contradictory data in pharmacological studies, such as variable efficacy in animal models?

- Methodology :

- Dose-Response Analysis : Test multiple concentrations in vivo (e.g., mice/rats) to identify non-linear effects. For example, hypolipidemic activity in related furan dicarboxylates showed dose-dependent efficacy .

- Metabolite Profiling : Use LC-MS to detect active metabolites that may explain discrepancies between in vitro and in vivo results .

- Species-Specific Factors : Compare pharmacokinetics across models (e.g., hepatic metabolism differences in rodents vs. primates) .

Q. How does the compound’s chelation behavior with transition metals influence its applications in materials science?

- Methodology :

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., λ = 250–300 nm for pyridine-metal charge transfer) to determine binding constants .

- Thermogravimetric Analysis (TGA) : Characterize thermal stability of metal complexes (e.g., decomposition temperatures >300°C for Fe³⁺ complexes) .

- Magnetic Susceptibility Measurements : Assess spin states in coordination polymers for potential use in magnetic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.